arsenic(3+);N,N-dimethylcarbamodithioate
Description
Arsenic(3+);N,N-dimethylcarbamodithioate, also known as tris(dimethyldithiocarbamato)arsenic or asomate (福美胂), is a coordination complex where arsenic(III) is centrally bound to three N,N-dimethylcarbamodithioate ligands. Its molecular formula is C₉H₁₈AsN₃S₆, and its IUPAC name is Bis(dimethylcarbamothioylsulfanyl)arsanyl N,N-dimethylcarbamodithioate . This compound is historically significant in agricultural applications, particularly as a fungicide and pesticide, due to its ability to inhibit microbial growth. However, its use is heavily regulated due to arsenic's inherent toxicity .
Properties
Molecular Formula |
C9H18AsN3S6 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
arsenic(3+);N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/3C3H7NS2.As/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3 |
InChI Key |
AEVHWLZSNCKOJW-UHFFFAOYSA-K |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[As+3] |
Origin of Product |
United States |
Preparation Methods
The synthesis of arsenic(3+);N,N-dimethylcarbamodithioate typically involves the reaction of arsenic trioxide with N,N-dimethylcarbamodithioic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through recrystallization or other suitable methods .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Arsenic(3+);N,N-dimethylcarbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form arsenic(V) derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert arsenic(3+) to arsenic(0) or other lower oxidation states. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: The compound can undergo nucleophilic substitution reactions where the N,N-dimethylcarbamodithioate group is replaced by other nucleophiles. Common reagents for these reactions include halides and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arsenic(V) compounds, while reduction can produce elemental arsenic or arsenic(I) compounds .
Scientific Research Applications
Arsenic(3+);N,N-dimethylcarbamodithioate has several scientific research applications:
Chemistry: Inorganic and organometallic chemistry research often utilizes this compound to study the behavior of arsenic in various chemical environments.
Biology: The compound is used in studies investigating the biological effects of arsenic, including its toxicity and potential therapeutic applications.
Medicine: Arsenic-based compounds have been explored for their anticancer properties, particularly in the treatment of acute promyelocytic leukemia. Research into this compound may provide insights into new therapeutic agents.
Industry: The compound’s unique properties make it a candidate for use in industrial processes, such as the synthesis of other organoarsenic compounds and materials science applications
Mechanism of Action
The mechanism of action of arsenic(3+);N,N-dimethylcarbamodithioate involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. Arsenic compounds are known to bind to thiol groups, disrupting the function of proteins and enzymes that rely on these groups for their activity. This disruption can lead to cellular toxicity, apoptosis, and other effects. The compound may also interfere with cellular signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound | Molecular Formula | Central Metal Ion | Coordination Number | Key Structural Features |
|---|---|---|---|---|
| Arsenic(3+);N,N-dimethylcarbamodithioate | C₉H₁₈AsN₃S₆ | As³⁺ | 3 | Three bidentate ligands form a trigonal planar geometry |
| Copper(II);N,N-dimethylcarbamodithioate | C₆H₁₂CuN₂S₄ | Cu²⁺ | 2 | Square planar geometry with two ligands |
| Zinc(II);N,N-dimethylcarbamodithioate | C₆H₁₂N₂S₄Zn | Zn²⁺ | 2 | Tetrahedral or octahedral geometry |
| Trimethylstannyl N,N-dimethylcarbamodithioate | C₅H₁₂NS₂Sn | Sn | 1 | Organometallic structure with covalent Sn-S bonds |
Key Observations :
- The arsenic complex’s trigonal planar geometry (three ligands) contrasts with the lower coordination numbers in Cu²⁺ and Zn²⁺ analogs, which adopt square planar or tetrahedral geometries .
- The tin derivative (trimethylstannyl) exhibits covalent bonding rather than ionic interactions, typical of organometallic compounds .
Solubility and Stability
| Compound | Solubility Profile | Stability in Aqueous Media |
|---|---|---|
| This compound | Low water solubility; soluble in organic solvents | Degrades under UV light, releasing toxic As³⁺ |
| Copper(II);N,N-dimethylcarbamodithioate | Moderately soluble in polar solvents | Stable in neutral pH |
| Zinc(II);N,N-dimethylcarbamodithioate | Insoluble in water; soluble in DMSO | Hygroscopic; decomposes at high temps |
| Trimethylstannyl N,N-dimethylcarbamodithioate | Highly soluble in organic solvents | Sensitive to hydrolysis |
Key Observations :
Key Observations :
- The arsenic complex is largely phased out due to regulatory restrictions (e.g., EU REACH) , while copper and zinc derivatives remain in controlled agricultural use .
- Organometallic tin compounds are niche research tools due to their reactivity and toxicity .
Comparison with Organic Carbamodithioate Derivatives
Functional Group Variations
| Compound | Structure | Key Differences |
|---|---|---|
| 4-Cyano-2,6-dinitrophenyl dimethylcarbamodithioate | Aromatic ester with nitro/cyano groups | Enhanced electrophilicity for reactivity in synthesis |
| (Dimethylamino)methyl N,N-dimethylcarbamodithioate | Alkyl chain with tertiary amine | Improved solubility in hydrophobic media |
Key Observations :
- Aromatic esters (e.g., 4-cyano-2,6-dinitrophenyl) are used as intermediates in organic synthesis due to their electron-withdrawing groups .
- Alkyl derivatives exhibit better solubility in organic solvents, favoring applications in agrochemical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
